molecular formula C6H8N2O B11787562 (5-Methylpyridazin-4-yl)methanol

(5-Methylpyridazin-4-yl)methanol

Cat. No.: B11787562
M. Wt: 124.14 g/mol
InChI Key: XWXAVLAHXJPLBC-UHFFFAOYSA-N
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Description

(5-Methylpyridazin-4-yl)methanol is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyridazin-4-yl)methanol typically involves the functionalization of the pyridazine ring. One common method is the reduction of (5-Methylpyridazin-4-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyridazin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: (5-Methylpyridazin-4-yl)methanone

    Reduction: (5-Methylpyridazin-4-yl)methane

    Substitution: (5-Methylpyridazin-4-yl)chloromethane

Mechanism of Action

The mechanism of action of (5-Methylpyridazin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows for hydrogen bonding and other interactions that can modulate the activity of these targets . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylpyridazin-4-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the pyridazine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

(5-methylpyridazin-4-yl)methanol

InChI

InChI=1S/C6H8N2O/c1-5-2-7-8-3-6(5)4-9/h2-3,9H,4H2,1H3

InChI Key

XWXAVLAHXJPLBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NC=C1CO

Origin of Product

United States

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